3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Catalog No.
S2826344
CAS No.
952143-02-1
M.F
C8H4BrF3N2
M. Wt
265.033
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

CAS Number

952143-02-1

Product Name

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

IUPAC Name

3-(4-bromophenyl)-3-(trifluoromethyl)diazirine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.033

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H

InChI Key

YBEXZCGWGWNLQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br

Solubility

not available

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by its unique structure, which includes a trifluoromethyl group and a bromophenyl substituent. Its molecular formula is C9H6BrF3N2C_9H_6BrF_3N_2 and it has a molecular weight of approximately 279.06 g/mol. This compound is notable for its potential applications in various fields, particularly in chemical biology and medicinal chemistry.

As mentioned earlier, the primary mechanism of action for 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is likely to be its photochemical generation of a reactive carbene intermediate. This carbene can then insert itself into C-H bonds of nearby molecules, forming covalent bonds. The specific mechanism of action would depend on the intended application and the target molecule(s).

  • Skin and eye irritation: Diazirines can be irritating to the skin and eyes upon contact.
  • Inhalation hazard: Inhalation of diazirine vapors may be harmful.
  • Light sensitivity: Diazirines are light-sensitive and can decompose rapidly upon exposure to light.

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a valuable tool in scientific research, particularly in the field of photoaffinity labeling (PAL) []. PAL is a technique used to identify and characterize biomolecules, such as proteins, that interact with a specific ligand. The ligand, in this case, is a molecule containing a photoactivable group, like 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine, that can be covalently linked to a target biomolecule upon irradiation with light [].

Advantages of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

This specific diazirine molecule offers several advantages for PAL applications:

  • Compatibility with Suzuki-Miyaura Coupling: 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is compatible with Suzuki-Miyaura coupling, a versatile and widely used reaction in organic chemistry for forming carbon-carbon bonds [, ]. This compatibility allows researchers to easily incorporate the diazirine group into various biomolecule-targeting probes.
  • Efficient and Scalable: Studies have shown that diazirine-tolerant Suzuki-Miyaura coupling conditions using 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine are efficient and scalable, making it suitable for large-scale synthesis of photoaffinity probes [].
  • Minimal Diazirine Perturbation: The coupling conditions are designed to minimize any negative impact on the diazirine group, ensuring its photoreactive properties remain intact [].
. Upon exposure to ultraviolet light, diazirines can generate reactive carbene species, which can participate in various chemical transformations, including:

  • Cross-Coupling Reactions: The compound can be utilized as a participant in Suzuki–Miyaura cross-coupling reactions, where it acts as a spectator or reactant to form biaryl compounds .
  • Labeling Studies: The photochemical reactivity allows for the incorporation of the compound into biomolecules, enabling tracking and interaction studies within biological systems.

The biological activity of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine has been explored in various contexts. It has been shown to interact with specific biological targets, potentially serving as a probe for studying protein interactions or cellular processes. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its bioavailability and permeability across biological membranes .

Several synthesis methods have been reported for 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine:

  • Starting Materials: Typically synthesized from aryl carbonyl compounds through diazotization methods.
  • General Procedure:
    • A solution of the starting aryl compound is treated with a diazotizing agent under controlled conditions.
    • The reaction mixture is then subjected to conditions that facilitate the formation of the diazirine structure.
    • Purification steps may include extraction and chromatography to isolate the desired product .

The unique properties of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine make it valuable in several applications:

  • Chemical Biology: Used as a photoaffinity labeling agent to study protein-ligand interactions.
  • Medicinal Chemistry: Potentially serves as a scaffold for developing new therapeutics due to its reactive nature and structural features.
  • Material Science: Investigated for use in developing new materials with specific optical or electronic properties.

Interaction studies involving 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine often focus on its ability to form covalent bonds with proteins or other biomolecules upon activation by light. These studies help elucidate the mechanisms of action of various biological systems and can provide insights into drug design and development.

Several compounds share structural similarities with 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine. Here are some notable examples:

Compound NameStructureKey Features
3-Phenyl-3-(trifluoromethyl)-3H-diazirineStructureLacks bromine substituent; used in similar applications
3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirineStructureContains methoxy group; alters reactivity and solubility
3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirineStructureChlorine substituent; different electronic properties

Uniqueness

The presence of the bromophenyl group combined with the trifluoromethyl moiety distinguishes 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine from other similar compounds. This unique combination enhances its reactivity profile and potential applications in both chemical biology and medicinal chemistry.

XLogP3

3.6

Dates

Modify: 2023-08-17

Explore Compound Types